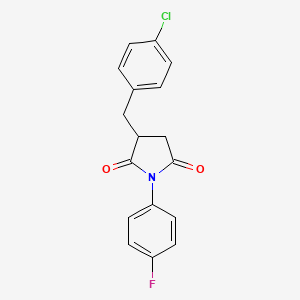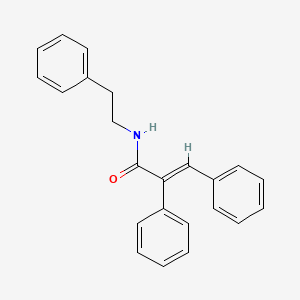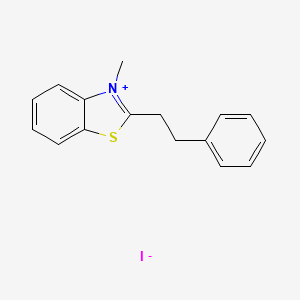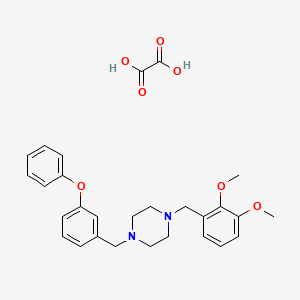
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thalidomide, a medication that was originally developed as a sedative but was later found to cause birth defects. CFP has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione exerts its effects by inhibiting the production of certain cytokines, which are proteins that play a key role in the immune response. By inhibiting cytokine production, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to increase the production of anti-inflammatory cytokines such as IL-10. These effects suggest that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
实验室实验的优点和局限性
One of the advantages of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is relatively easy to synthesize and is commercially available. However, one limitation of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of research is in the development of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione-based therapies for the treatment of cancer and autoimmune diseases. Another potential direction is in the study of the mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, which could lead to the development of more effective treatments. Finally, there is potential for the development of new derivatives of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione that may have improved properties and efficacy.
合成方法
The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to form the corresponding amide, which is subsequently cyclized to form the pyrrolidinedione ring. The final product is obtained after purification and isolation.
科学研究应用
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has anti-tumor activity and can inhibit the growth of various cancer cell lines. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALJBGWBQPRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)






![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)